molecular formula C12H18N2 B8675718 N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine

N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine

Cat. No. B8675718
M. Wt: 190.28 g/mol
InChI Key: XASMIQVWLDCOQV-UHFFFAOYSA-N
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Patent
US08436004B2

Procedure details

N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine was optically resolved with CHIRALPAK AD-H (20 mm×250 mm) (hexane/isopropanol/diethylamine=80/20/0.1) to obtain 144 mg of (2S*)—N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine as a white solid, and 146 mg of (2R*)—N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane isopropanol diethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][C:7]([NH2:13])=[CH:8][CH:9]=2)[CH2:4]1.CCCCCC.C(O)(C)C.C(NCC)C>>[CH3:1][N:2]([CH3:14])[C@H:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][C:7]([NH2:13])=[CH:8][CH:9]=2)[CH2:4]1.[CH3:1][N:2]([CH3:14])[C@@H:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][C:7]([NH2:13])=[CH:8][CH:9]=2)[CH2:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1CC2=CC(=CC=C2CC1)N)C
Step Two
Name
hexane isopropanol diethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(C)O.C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN([C@@H]1CC2=CC(=CC=C2CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
Name
Type
product
Smiles
CN([C@H]1CC2=CC(=CC=C2CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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